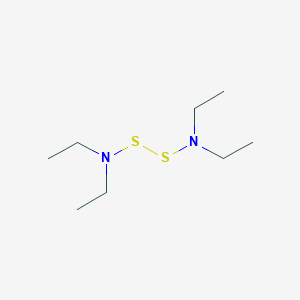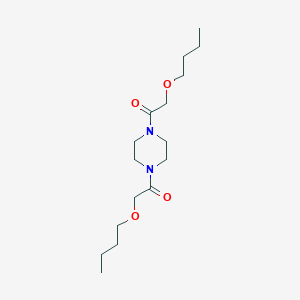
2-Methylpropionic-2-D1 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropionic-2-D1 acid is a deuterated analog of 2-methylpropanoic acid, also known as isobutyric acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is a stable isotope of hydrogen. The structural formula of this compound is (CD₃)₂CHCOOH. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropionic-2-D1 acid can be synthesized through several methods. One common approach involves the deuteration of 2-methylpropanoic acid using deuterium gas (D₂) in the presence of a catalyst. Another method includes the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-methylpropanoic acid. This process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropionic-2-D1 acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of esters, amides, or halides.
Scientific Research Applications
2-Methylpropionic-2-D1 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the role of specific metabolic pathways and enzymes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylpropionic-2-D1 acid involves its interaction with molecular targets and pathways similar to those of non-deuterated 2-methylpropanoic acid. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that of hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, providing valuable insights into the compound’s behavior in biological systems.
Comparison with Similar Compounds
2-Methylpropanoic acid (Isobutyric acid): The non-deuterated analog of 2-Methylpropionic-2-D1 acid.
2-Deuterio-2-methylbutanoic acid: Another deuterated carboxylic acid with a similar structure but an additional carbon atom.
2-Deuterio-2-methylpentanoic acid: A deuterated carboxylic acid with two additional carbon atoms.
Uniqueness: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in isotopic labeling studies and research applications where the kinetic isotope effect is of interest. The compound’s ability to provide insights into reaction mechanisms and metabolic pathways sets it apart from its non-deuterated counterparts.
Properties
IUPAC Name |
2-deuterio-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-WFVSFCRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)






![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)




![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)
